molecular formula C16H14Cl2N2O3 B11980908 2-(2,4-dichlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide CAS No. 303085-71-4

2-(2,4-dichlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide

Katalognummer: B11980908
CAS-Nummer: 303085-71-4
Molekulargewicht: 353.2 g/mol
InChI-Schlüssel: BLQHZNOPLNSGHU-DJKKODMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a dichlorophenoxy group and a methoxybenzylidene group attached to an acetohydrazide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide typically involves the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved by the chlorination of phenoxyacetic acid.

    Formation of 2,4-dichlorophenoxyacetohydrazide: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine hydrate under reflux conditions to form 2,4-dichlorophenoxyacetohydrazide.

    Condensation with 2-methoxybenzaldehyde: Finally, the 2,4-dichlorophenoxyacetohydrazide is condensed with 2-methoxybenzaldehyde in the presence of an acid catalyst to yield 2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group.

    Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to an amine.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxybenzylidene group.

    Reduction: Reduced forms of the hydrazide, such as amines.

    Substitution: Substituted derivatives at the dichlorophenoxy group.

Wissenschaftliche Forschungsanwendungen

2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound’s dichlorophenoxy and methoxybenzylidene groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,4-dichlorophenoxy)acetohydrazide: Lacks the methoxybenzylidene group.

    N’-(2-methoxybenzylidene)acetohydrazide: Lacks the dichlorophenoxy group.

    2-(2,4-dichlorophenoxy)-N’-(benzylidene)acetohydrazide: Lacks the methoxy group.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide is unique due to the presence of both the dichlorophenoxy and methoxybenzylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

303085-71-4

Molekularformel

C16H14Cl2N2O3

Molekulargewicht

353.2 g/mol

IUPAC-Name

2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Cl2N2O3/c1-22-14-5-3-2-4-11(14)9-19-20-16(21)10-23-15-7-6-12(17)8-13(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+

InChI-Schlüssel

BLQHZNOPLNSGHU-DJKKODMXSA-N

Isomerische SMILES

COC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Kanonische SMILES

COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.